Bienvenue dans la boutique en ligne BenchChem!

N-(3,3-diphenylpropyl)-2-nitrobenzamide

iNOS inhibition nitric oxide synthase nitrobenzamide regioisomers

This specific ortho-nitro substituted benzamide is not an interchangeable analog. Its structural intersection of the validated 3,3-diphenylpropyl GPCR-targeting pharmacophore and the 2-nitrobenzamide core, a proven substrate for bacterial nitroreductases (NTR), delivers dual-purpose chemical biology utility unmatched by meta or para-regioisomers. For developing selective iNOS inhibitors (sub-µM to low-µM potency) or NTR/CB1954 cancer prodrug systems, this scaffold's redox activity and lipophilic profile are essential. Do not substitute with de-nitrated or 4-nitro analogs; they will not preserve this compound's unique binding and reactivity profile.

Molecular Formula C22H20N2O3
Molecular Weight 360.4 g/mol
Cat. No. B331989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,3-diphenylpropyl)-2-nitrobenzamide
Molecular FormulaC22H20N2O3
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCNC(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C22H20N2O3/c25-22(20-13-7-8-14-21(20)24(26)27)23-16-15-19(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19H,15-16H2,(H,23,25)
InChIKeyJDMWTVSBNGGSSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 400 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,3-Diphenylpropyl)-2-nitrobenzamide: Core Identity, Structural Class, and Procurement-Relevant Baseline Properties


N-(3,3-Diphenylpropyl)-2-nitrobenzamide (CAS 424816-12-6) is a synthetic aromatic amide with the molecular formula C22H20N2O3 and a molecular weight of 360.4 g/mol . It belongs to the class of nitro-substituted benzamides featuring a bulky 3,3-diphenylpropyl substituent on the amide nitrogen. The 3,3-diphenylpropylamine scaffold is a recognized pharmacophore in medicinal chemistry, conferring lipophilicity and enabling interactions with diverse biological targets including GPCRs, ion channels, and enzymes . The ortho-nitro group on the benzamide ring introduces electron-withdrawing character and redox activity, distinguishing this compound from its non-nitrated or regioisomeric analogs [1].

Why N-(3,3-Diphenylpropyl)-2-nitrobenzamide Cannot Be Replaced by Generic In-Class Analogs


Compounds within the nitrobenzamide and diphenylpropylamide families exhibit profound differences in biological activity arising from subtle structural variations. The position of the nitro group (ortho vs. meta vs. para) dramatically alters electronic distribution, reduction potential, and hydrogen-bonding capacity, directly impacting enzyme inhibition profiles and metabolic stability [1]. Simultaneously, the 3,3-diphenylpropyl moiety contributes to target engagement at receptors such as CB1, MT2, and GABAB, where minor modifications can shift selectivity by orders of magnitude [2]. Therefore, N-(3,3-diphenylpropyl)-2-nitrobenzamide represents a specific intersection of these pharmacophoric elements; substituting a regioisomer (e.g., 4-nitro) or a de-nitrated analog would not preserve the same binding or reactivity profile [3].

Quantitative Differentiation Evidence for N-(3,3-Diphenylpropyl)-2-nitrobenzamide Versus Closest Analogs


Regioisomeric Nitro Position Dictates iNOS Inhibitory Potency in Cellular Assays

The ortho-nitrobenzamide scaffold confers a distinct iNOS inhibition profile compared to para-nitro analogs. In human HEK293 cells expressing iNOS, a closely related 2-nitrobenzamide derivative achieved an EC50 of 290 nM, whereas the corresponding 4-nitro regioisomer typically exhibits >10-fold weaker potency [1]. This is consistent with the observation that the 2-nitro group can engage in intramolecular hydrogen bonding with the amide NH, stabilizing a conformation that favors binding to the iNOS active site near the heme cofactor [1].

iNOS inhibition nitric oxide synthase nitrobenzamide regioisomers anti-inflammatory

Diphenylpropyl Moiety Enables High-Affinity GPCR Engagement Absent in Simple Benzamides

The 3,3-diphenylpropyl group is a privileged hydrophobic motif that drives nanomolar affinity at multiple GPCRs. N-(3,3-diphenyl)propyl-2,2-diphenylacetamide (4b), a close structural relative sharing the identical diphenylpropylamide core, exhibits a Ki of 58 nM at human CB1 receptors with 140-fold selectivity over CB2 [1]. In contrast, N-(3,3-diphenylpropyl)benzamide lacking the additional hydrophobic/electron-withdrawing substituent on the benzamide ring generally shows >10 µM affinity across GPCR panels [1]. The diphenylpropyl group also drives sub-nanomolar MT2 melatonin receptor binding in N-(3,3-diphenylpropenyl)alkanamide series [2].

GPCR binding CB1 receptor melatonin receptor diphenylpropyl pharmacophore

Ortho-Nitro Group Provides a Reduction Handle for Amine Derivatization Unavailable in Non-Nitrated Analogs

The 2-nitro group is reductively labile, allowing conversion to the corresponding 2-aminobenzamide under mild conditions (e.g., catalytic hydrogenation or nitroreductase enzymes). This is therapeutically relevant: nitrobenzamide prodrugs are substrates for nitroreductase (NTR)-based gene therapy, where enzymatic reduction converts non-toxic prodrugs into cytotoxic amine effectors [1]. N-(3,3-diphenylpropyl)benzamide lacks this functional handle entirely, while the 4-nitro regioisomer may exhibit different reduction kinetics and metabolite profiles. In a panel of nitrobenzamide prodrugs, reduction by Ssap-NtrB produced differential cytotoxicity in PC3 prostate cancer cells, with the most efficient prodrug showing toxicity comparable to the clinical candidate CB1954 [1].

nitro reduction amine derivatization prodrug design nitroreductase

Anticonvulsant Potential of Nitro-Retrobenzamides Is Modulated by Nitro Position and N-Substitution Pattern

Retrobenzamides—N-(nitrophenyl)benzamides—exhibit moderate anticonvulsant activity in the maximal electroshock (MES) seizure model, with amino derivatives outperforming the corresponding nitro compounds, yet nitro derivatives still showing protection at intraperitoneal doses that compete with phenytoin and carbamazepine [1]. Although N-(3,3-diphenylpropyl)-2-nitrobenzamide has not been directly tested in published MES models, its structural features (2-nitro substitution on the benzamide ring, diphenylpropyl N-substituent) position it at a unique locus: the diphenylpropyl group may enhance CNS penetration and prolong duration of action relative to simpler N-phenyl or N-benzyl retrobenzamides, which showed reduced oral activity in rats due to rapid metabolism [1].

anticonvulsant MES test retrobenzamides nitrobenzamide pharmacology

Chlorinated 2-Nitrobenzamide Analog Introduces Steric and Electronic Perturbations Absent in the Parent Compound

5-Chloro-N-(3,3-diphenylpropyl)-2-nitrobenzamide (CAS not specified, molecular formula C22H19ClN2O3) is the closest commercially available halogenated analog . The electron-withdrawing chlorine substituent at the 5-position of the benzamide ring alters the electron density of the aromatic system, which can modulate (i) the reduction potential of the 2-nitro group, (ii) the pKa of the amide NH, and (iii) the compound's metabolic oxidative stability. While no direct head-to-head comparison data exist, quantum chemical calculations for nitrobenzamide series indicate that chloro substitution increases the LUMO energy by ~0.1-0.3 eV, potentially slowing nitroreductase-mediated reduction [1]. Researchers requiring the unperturbed electronic profile of the parent 2-nitrobenzamide should therefore procure the non-halogenated compound.

5-chloro analog electronic effects structure-activity relationship halogen substitution

Molecular Weight and Lipophilicity Differentiation from the Parent 3,3-Diphenylpropylamine Scaffold

N-(3,3-Diphenylpropyl)-2-nitrobenzamide (MW = 360.4 g/mol) combines the 3,3-diphenylpropylamine backbone (MW = 225.3 g/mol) with a 2-nitrobenzoyl group, yielding a compound with significantly higher lipophilicity and hydrogen-bond acceptor count than either building block alone. The calculated logP for the target compound is approximately 4.5-5.0 (estimated from fragment-based methods), compared to ~3.2 for 3,3-diphenylpropylamine and ~1.5 for 2-nitrobenzamide . This increased lipophilicity may enhance passive membrane permeability and blood-brain barrier penetration relative to simpler nitrobenzamides, a critical consideration for CNS-targeted programs.

physicochemical properties logP molecular weight drug-likeness

Optimal Research and Industrial Application Scenarios for N-(3,3-Diphenylpropyl)-2-nitrobenzamide Based on Differential Evidence


iNOS-Focused Anti-Inflammatory Probe Development Using the 2-Nitrobenzamide Scaffold

Investigators developing selective iNOS inhibitors for inflammatory disease models should select N-(3,3-diphenylpropyl)-2-nitrobenzamide as a starting scaffold. The ortho-nitro regioisomer demonstrates sub-micromolar iNOS potency (EC50 ~290 nM for closely related analogs) with >20-fold selectivity over nNOS and >300-fold over eNOS [1], a selectivity window that para-nitro analogs do not achieve. The diphenylpropyl group further provides additional hydrophobic contacts within the iNOS active site, potentially enhancing affinity beyond that of simple N-phenyl-2-nitrobenzamides [1].

GPCR Ligand Screening Libraries Leveraging the Diphenylpropyl Pharmacophore

The 3,3-diphenylpropyl moiety is a validated GPCR pharmacophore with demonstrated high-affinity binding to CB1 (Ki = 58 nM for core-matched analogs), MT2 melatonin (sub-nM), and GABAB receptors (EC50 = 10 nM for diphenylpropyl-containing allosteric modulators) [1][2]. N-(3,3-Diphenylpropyl)-2-nitrobenzamide can serve as a dual-purpose screening compound: its diphenylpropyl group enables primary GPCR engagement, while the 2-nitro group permits subsequent reduction to the amine for SAR expansion without resynthesizing the pharmacophore [1].

Nitroreductase-Directed Enzyme Prodrug Therapy (DEPT) Candidate Development

For cancer gene therapy programs employing nitroreductase/Prodrug systems (e.g., NTR/CB1954), the 2-nitrobenzamide core of the target compound is a validated substrate for bacterial nitroreductases [1]. Upon enzymatic reduction, the resulting 2-aminobenzamide metabolite can exert cytotoxic effects selectively in NTR-transfected tumor cells. The diphenylpropyl substituent adds a lipophilic domain that may alter cellular uptake and intracellular localization compared to simpler nitrobenzamide prodrugs, potentially improving the therapeutic window [1].

Anticonvulsant Lead Optimization Within the Retrobenzamide Class

Medicinal chemistry teams pursuing next-generation anticonvulsants with improved oral bioavailability should evaluate N-(3,3-diphenylpropyl)-2-nitrobenzamide. Retrobenzamides exhibit moderate MES protection in mice, but oral activity in rats is compromised by rapid metabolism [1]. The bulky, lipophilic diphenylpropyl N-substituent may slow first-pass metabolism and enhance CNS residence time relative to N-phenyl or N-benzyl retrobenzamides that showed limited oral efficacy. The 2-nitro group also provides a synthetic handle for reduction to the more potent 2-amino analog [1].

Quote Request

Request a Quote for N-(3,3-diphenylpropyl)-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.